Hydron;acetate
Overview
Description
Hydron;acetate, also known as hydrogen acetate, is a compound with the molecular formula C2H4O2. It is a simple monocarboxylic acid containing two carbon atoms. This compound is commonly found in various industrial and biological processes and is known for its role as a protic solvent, food acidity regulator, and antimicrobial food preservative .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydron;acetate can be synthesized through the fermentation of ethanol by acetic acid bacteria. This biological process involves the oxidation of ethanol to acetic acid in the presence of oxygen. The reaction conditions typically include a temperature range of 25-30°C and a pH of 5-6 .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the carbonylation of methanolThe reaction conditions include a temperature of 150-200°C and a pressure of 30-60 atm .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form carbon dioxide and water.
Reduction: It can be reduced to ethanol in the presence of reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Esters and amides.
Scientific Research Applications
Hydron;acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Medicine: Investigated for its potential effects on cardiovascular function and oxidative stress regulation.
Industry: Utilized in the production of polymers, food preservatives, and as a solvent in paints and adhesives.
Mechanism of Action
Hydron;acetate exerts its effects through various molecular pathways:
Oxidative Stress: It generates reactive oxygen species, leading to oxidative stress and alterations in cellular functions.
Metabolic Pathways: It is involved in the citric acid cycle and can influence energy production and metabolic processes.
Enzyme Interaction: this compound interacts with enzymes such as aldehyde dehydrogenase, influencing metabolic pathways.
Comparison with Similar Compounds
Hydron;acetate is similar to other carboxylic acids such as formic acid and propionic acid. it is unique due to its widespread use in both industrial and biological processes. Similar compounds include:
Formic Acid: A simpler carboxylic acid with one carbon atom.
Propionic Acid: A carboxylic acid with three carbon atoms, used in food preservation and as a chemical intermediate.
This compound stands out due to its versatility and extensive applications across various fields.
Properties
IUPAC Name |
hydron;acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6993-75-5 | |
Record name | Acetic acid, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6993-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
60.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
Record name | Acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64-19-7 | |
Record name | Acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.6 °C | |
Record name | Acetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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